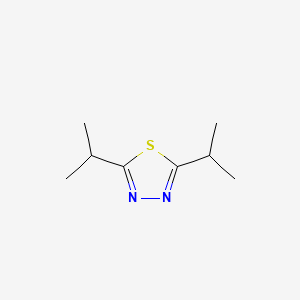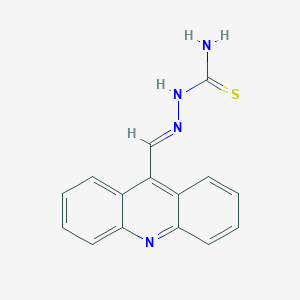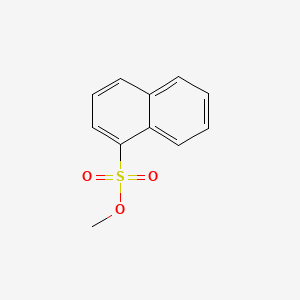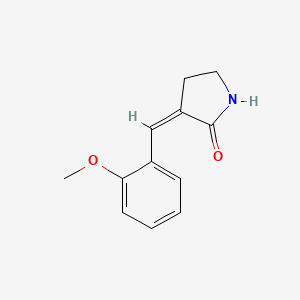
3-(2-Methoxybenzylidene)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxybenzylidene)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. This compound is characterized by the presence of a methoxybenzylidene group attached to the pyrrolidinone ring, which imparts unique chemical and biological properties to the molecule .
Méthodes De Préparation
The synthesis of 3-(2-Methoxybenzylidene)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with pyrrolidin-2-one under specific reaction conditions. The reaction typically requires a base catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and purification techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
3-(2-Methoxybenzylidene)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the compound can yield alcohols or amines.
Substitution: Halogenation or nucleophilic substitution can introduce different functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-(2-Methoxybenzylidene)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
In biology and medicine, this compound has shown potential as a lead compound for the development of new drugs. Its biological activities include antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its use in the treatment of various diseases and infections .
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its ability to undergo various chemical transformations makes it a valuable building block for the production of high-value products .
Mécanisme D'action
The mechanism of action of 3-(2-Methoxybenzylidene)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparaison Avec Des Composés Similaires
3-(2-Methoxybenzylidene)pyrrolidin-2-one can be compared with other similar compounds such as pyrrolidin-2-one and pyrrolone derivatives. These compounds share a similar core structure but differ in their substituents and functional groups. The presence of the methoxybenzylidene group in this compound imparts unique chemical and biological properties that distinguish it from other pyrrolidinone derivatives .
Similar compounds include:
- Pyrrolidin-2-one
- Pyrrolone derivatives
- N-methylpyrrolidin-2-one (NMP)
- Pyrrolidine-2,5-diones
These compounds have diverse biological activities and are used in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
(3Z)-3-[(2-methoxyphenyl)methylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-15-11-5-3-2-4-9(11)8-10-6-7-13-12(10)14/h2-5,8H,6-7H2,1H3,(H,13,14)/b10-8- |
Clé InChI |
WBILLHHOTJRASZ-NTMALXAHSA-N |
SMILES isomérique |
COC1=CC=CC=C1/C=C\2/CCNC2=O |
SMILES canonique |
COC1=CC=CC=C1C=C2CCNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide](/img/structure/B12900294.png)
![6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12900304.png)
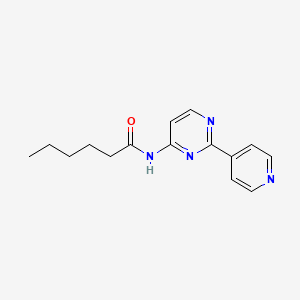
![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12900318.png)
![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)
![Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans-](/img/structure/B12900330.png)

![1,2-Diazabicyclo[3.2.0]hept-3-ene](/img/structure/B12900342.png)
